molecular formula C11H11F3N4O2S B2755005 2-(ethylsulfonyl)-4-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidine CAS No. 1005678-64-7

2-(ethylsulfonyl)-4-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidine

Cat. No. B2755005
CAS RN: 1005678-64-7
M. Wt: 320.29
InChI Key: ILUWOEONXWIKCP-UHFFFAOYSA-N
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Description

2-(Ethylsulfonyl)-4-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidine is a pyrimidine-based compound that has been studied for its potential therapeutic applications. It has been shown to have promising effects in scientific research, particularly in the fields of biochemistry and physiology.

Scientific Research Applications

2-(Ethylsulfonyl)-4-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidine has been studied for its potential therapeutic applications, particularly in the treatment of cancer. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, it has been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis.

Mechanism of Action

The mechanism of action of 2-(ethylsulfonyl)-4-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidine is not fully understood. However, it has been suggested that it may inhibit the activity of certain enzymes involved in cancer cell growth and inflammation.
Biochemical and Physiological Effects:
2-(Ethylsulfonyl)-4-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidine has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, it has been shown to reduce inflammation by inhibiting the production of certain cytokines.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(ethylsulfonyl)-4-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidine in lab experiments is its potential therapeutic applications. Additionally, it is a relatively stable compound that can be easily synthesized and purified. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to optimize its therapeutic potential.

Future Directions

There are several future directions for research on 2-(ethylsulfonyl)-4-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidine. One direction is to further investigate its mechanism of action and optimize its therapeutic potential. Additionally, it may be useful to explore its potential applications in other diseases such as neurodegenerative diseases. Finally, it may be useful to explore its potential use in combination with other therapies to enhance its therapeutic effects.

Synthesis Methods

The synthesis of 2-(ethylsulfonyl)-4-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidine involves the reaction of 2-chloro-4-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidine with sodium ethanesulfonate. The reaction takes place in the presence of a palladium catalyst and a base. The resulting compound is then purified using various techniques such as column chromatography or recrystallization.

properties

IUPAC Name

2-ethylsulfonyl-4-(1-methylpyrazol-4-yl)-6-(trifluoromethyl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3N4O2S/c1-3-21(19,20)10-16-8(7-5-15-18(2)6-7)4-9(17-10)11(12,13)14/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILUWOEONXWIKCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=NC(=CC(=N1)C(F)(F)F)C2=CN(N=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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